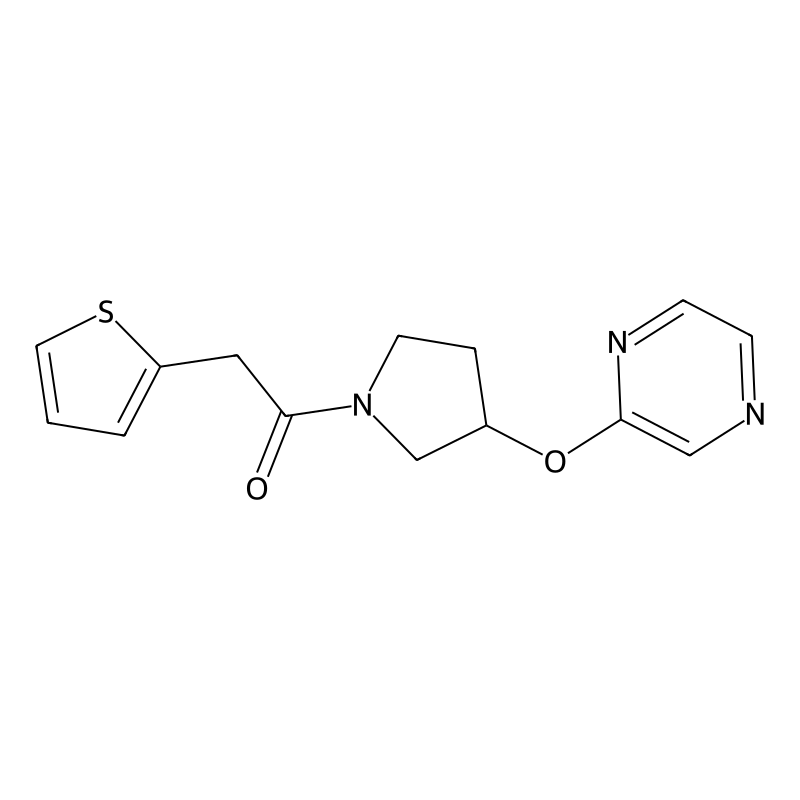

1-(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1-(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone is a complex organic compound featuring a unique combination of functional groups. This compound consists of a pyrrolidine ring, a pyrazinyl moiety, and a thiophene group, contributing to its diverse chemical properties and potential biological activities. The structural formula indicates that it may exhibit interesting interactions due to its heteroatoms and aromatic systems, making it a candidate for various applications in medicinal chemistry.

Safety information on this compound is not available. However, similar compounds containing the pyrazin or thiophene rings can have varying safety profiles. It's important to handle unknown compounds with caution and consult safety information for similar structures before handling them in a lab [, ].

- Search of Scientific Databases: Searches of scientific databases like PubChem and Google Scholar do not yield any published research directly connected to this specific compound.

- Possible Areas of Investigation: The presence of functional groups like pyrazin-2-yl, pyrrolidin-1-yl, thiophen-2-yl, and ethanone suggests potential areas for investigation. These groups are found in various biologically active molecules. However, further research is needed to confirm any specific applications for this compound.

Here are some resources for further exploration:

- PubChem: provides information on the structure and properties of similar compounds.

- ScienceDirect: is a database containing scientific journals that you can search for potentially relevant research articles (a subscription might be required for full access).

- Google Scholar: is a free search engine for scholarly articles which may return some relevant results.

- Nucleophilic Substitution: The presence of the thiophene and pyrazinyl groups allows for nucleophilic attacks on electrophilic centers.

- Oxidation and Reduction: The carbonyl group in the ethanone structure can be oxidized to form carboxylic acids or reduced to alcohols.

- Condensation Reactions: The pyrrolidine nitrogen can participate in condensation reactions, forming imines or amines with aldehydes or ketones.

These reactions can be tailored based on the desired synthetic pathway or application.

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

- Anti-inflammatory Properties: Compounds featuring pyrazinyl and thiophene groups have been studied for their ability to inhibit cyclooxygenase enzymes, which are key players in inflammatory processes .

- Antimicrobial Activity: The heterocyclic nature of the compound suggests potential as an antimicrobial agent, as many similar compounds have shown effectiveness against various pathogens .

- CNS Activity: Pyrrolidine derivatives are known for their interactions with neurotransmitter systems, potentially influencing mood and cognition .

The synthesis of 1-(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone can be approached through several methods:

- One-Pot Synthesis: Utilizing multi-component reactions involving pyrazine derivatives and thiophenes under basic conditions can yield the target compound efficiently.

- Sequential Reactions: Initial formation of the pyrrolidine ring followed by substitution reactions with pyrazinyl and thiophenyl groups can also be employed.

- Catalytic Methods: Employing metal catalysts to facilitate bond formation between the various components can enhance yields and reduce reaction times.

These methods highlight the versatility in synthesizing this compound.

The unique structure of 1-(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone positions it for potential applications in:

- Pharmaceutical Development: As a lead compound for developing anti-inflammatory or antimicrobial drugs.

- Material Science: Due to its heterocyclic nature, it may serve as a precursor for novel materials with electronic properties.

- Agricultural Chemistry: Potential use as a pesticide or herbicide owing to its biological activity against pests.

Interaction studies are crucial for understanding the mechanism of action of this compound. These studies typically involve:

- Binding Affinity Assessments: Evaluating how well the compound binds to specific biological targets such as enzymes or receptors.

- In Vitro Testing: Conducting assays to determine the efficacy of the compound in inhibiting biological pathways related to inflammation or infection.

- Molecular Docking Studies: Computational modeling to predict how the compound interacts at the molecular level with target proteins.

Such studies provide insights into its therapeutic potential and guide further development.

Several compounds share structural similarities with 1-(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone, including:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(Pyrazin-2-yloxy)pyridine | Contains a pyridine instead of pyrrolidine | Exhibits different binding properties due to nitrogen placement |

| 3-Thiophenyl-pyrrolidinone | Lacks the pyrazinyl group | Focused more on neuroactive properties |

| Pyrazolo[3,4-d]pyrimidine | More rigid structure with multiple fused rings | Known for potent anti-cancer activity |

Uniqueness

What sets 1-(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-2-yly)ethanone apart is its specific combination of functional groups that allows for diverse chemical reactivity and potential biological activity. Its ability to engage in multiple types of